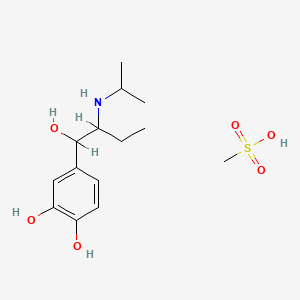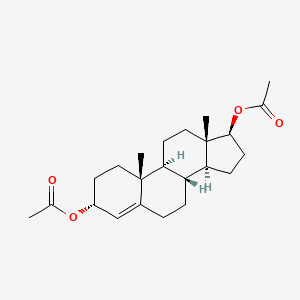![molecular formula C46H74O16 B1217496 (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 72629-76-6](/img/structure/B1217496.png)
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Overview
Description
Clematoside S is a natural product found in Clematis grata with data available.
Scientific Research Applications
Food Industry
Scientific Field
Application Summary
Saponins are utilized as natural emulsifiers, foaming agents, and stabilizers in the food industry . They contribute to texture and stability in food products and have potential health benefits, including cholesterol-lowering and anticancer effects .
Methods of Application
The amphiphilic structures of saponins enable them to exhibit surface-active properties, resulting in stable foams and complexes with various molecules .
Results or Outcomes
Saponins have been found to lower blood lipids, reduce cancer risks, and slow blood glucose response .
Pharmaceuticals
Scientific Field
Application Summary
Saponins possess additional bioactivities that make them valuable in the pharmaceutical industry as anti-inflammatory, antimicrobial, antiviral, and antiparasitic agents . They can demonstrate cytotoxic activity against cancer cell lines and can also act as adjuvants, enhancing the immune response to vaccines .
Methods of Application
Their ability to form stable complexes with drugs further expands their potential in drug delivery systems .
Results or Outcomes
The clinical application of saponins is limited by their low bioavailability and short half-life, resulting in fluctuating plasma concentrations .
Cosmetics
Scientific Field
Application Summary
Saponins are used in cosmetics due to their surfactant properties .
Methods of Application
They are used as emulsifiers and foaming agents in cosmetic products .
Results or Outcomes
Saponins have been found to have anti-inflammatory properties, which are beneficial in skincare products .
Traditional Chinese Medicine
Scientific Field
Application Summary
Saponins are prevalent across a wide range of organisms and are significant as principal bioactive ingredients in traditional Chinese medicine .
Methods of Application
They are used in various forms such as extracts and decoctions .
Results or Outcomes
Saponins have shown therapeutic potential when combined with other drugs, such as ginsenosides with aspirin .
Material Science
Scientific Field
Application Summary
Saponins’ unique functional properties make them valuable in material science .
Methods of Application
Their amphiphilic structures enable them to form stable complexes with various molecules .
Results or Outcomes
Further research is needed to explore the full potential of saponins in improving material quality .
Environmental Applications
Scientific Field
Application Summary
Saponins have emerged as commercially significant compounds with expanding applications in environmental science .
Methods of Application
They are used for their biological activities such as antimicrobial, antiprotozoal, and anti-inflammatory properties .
Results or Outcomes
Saponins have received significant attention due to their biological activities .
Antiviral Agents
Scientific Field
Application Summary
Saponins from various sources have potential as antiviral agents .
Methods of Application
The specific methods of application in this field are still under research .
Results or Outcomes
The outcomes of these applications are promising, but more research is needed to fully understand the potential of saponins as antiviral agents .
Extraction and Purification Strategies
Scientific Field
Application Summary
New methods for the extraction and purification of saponins are being developed to realize their full commercial potential .
Methods of Application
These methods involve complex chemical processes to extract and purify saponins from various plant sources .
Results or Outcomes
The development of these methods could lead to more efficient and cost-effective production of saponins for various applications .
Replacement for Synthetic or Animal-Derived Surfactants
Scientific Field
Application Summary
Saponins have great potential for replacing toxic synthetic or animal-derived surfactants in a wide range of modern commercial products .
Methods of Application
This involves using saponins as natural alternatives to synthetic or animal-derived surfactants in the manufacturing process .
Results or Outcomes
The use of saponins in this way could lead to safer and more environmentally friendly products .
Skin-Mimetic Models
Scientific Field
Application Summary
Saponins are used in skin-mimetic models, which are used to study the effects of various substances on the skin .
Methods of Application
These models involve applying saponins to artificial skin to observe their effects .
Results or Outcomes
The results of these studies can provide valuable insights into the potential benefits and risks of using saponins in skincare products .
Aphrodisiac and Health Tonic
Scientific Field
Application Summary
Saponins are used in traditional medical practices as a well-known aphrodisiac and health tonic .
Methods of Application
This involves using saponins in various forms such as extracts and decoctions .
Results or Outcomes
The use of saponins in this way has been reported to have various health benefits .
Semi-Synthesis of Steroidal Medicines
Scientific Field
Application Summary
Saponins are used in the semi-synthesis of steroidal medicines for phytotherapy and the beauty sector .
Methods of Application
This involves using saponins as starting materials in the chemical synthesis of steroidal medicines .
Results or Outcomes
The use of saponins in this way can lead to the production of effective and safe medicines .
Anticancer Agents
Scientific Field
Application Summary
Saponins have shown potential as anticancer agents due to their biological activities .
Results or Outcomes
The outcomes of these applications are promising, but more research is needed to fully understand the potential of saponins as anticancer agents .
Hypocholesterolemic Agents
Scientific Field
Application Summary
Saponins may help lower blood lipids and slow blood glucose response .
Results or Outcomes
A diet rich in saponins has been suggested to inhibit dental decays and the aggregation of platelets .
Immune-Stimulating Agents
Scientific Field
Application Summary
Saponins can also act as adjuvants, enhancing the immune response to vaccines .
Results or Outcomes
Anti-Inflammatory Agents
Application Summary
Other interesting biological applications for various specific saponins include their uses as anti-inflammatory .
Results or Outcomes
The outcomes of these applications are promising, but more research is needed to fully understand the potential of saponins as anti-inflammatory agents .
Galactagogue
Application Summary
Saponins are utilized in traditional medical practices as a well-known galactagogue .
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35+,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGSHEHQJJTLLR-YJDNEIJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@@H]([C@@H](CO8)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prosapogenin CP6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



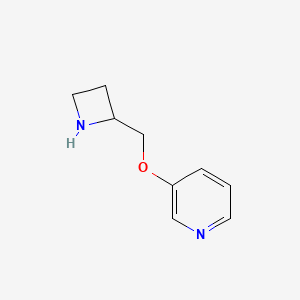
![3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid](/img/structure/B1217416.png)
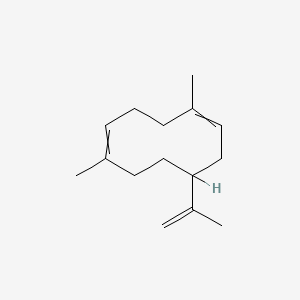
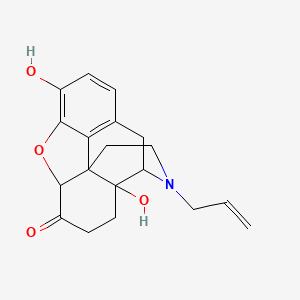
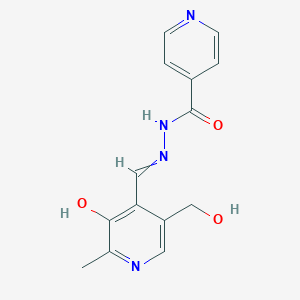
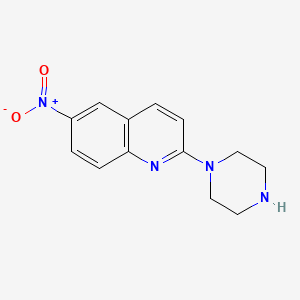
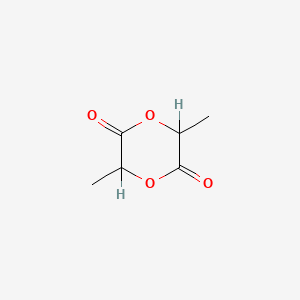
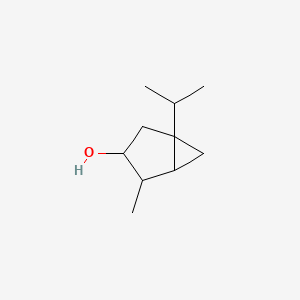

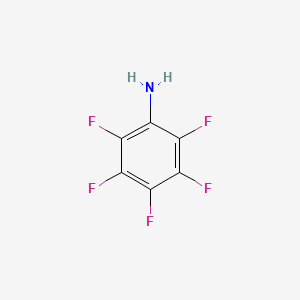
![7-Hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid](/img/structure/B1217429.png)

